molecular formula C18H22ClN3O B1220774 Dibenzepin hydrochloride CAS No. 315-80-0

Dibenzepin hydrochloride

Número de catálogo: B1220774
Número CAS: 315-80-0
Peso molecular: 331.8 g/mol
Clave InChI: RJPZIQRLRMWPRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzepin hydrochloride, commonly known by its trade names Noveril and Anelax, is a tricyclic antidepressant (TCA) developed to address various depressive disorders. Initially discovered and synthesized in the mid-20th century, this compound has been the focus of numerous studies due to its efficacy in treating major depressive disorder and its potential use in treating chronic neuropathic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dibenzepin hydrochloride typically involves the formation of the dibenzo[b,f]azepine heterocyclic system. One effective method involves a two-step synthesis from appropriate indoles via N-arylation, followed by acid-catalyzed rearrangement . This method has been shown to be effective for producing various analogues, including halogenated derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired tricyclic structure.

Análisis De Reacciones Químicas

Types of Reactions

Dibenzepin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include various halogenated and oxidized derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Dibenzepin hydrochloride acts predominantly as a selective norepinephrine reuptake inhibitor (NRI). It exhibits minimal effects on serotonin and dopamine reuptake, distinguishing it from many other tricyclic antidepressants. The compound's unique profile includes:

  • Mechanism of Action : Inhibition of norepinephrine reuptake, enhancing noradrenergic neurotransmission.
  • Side Effects : Compared to other tricyclics, dibenzepin has fewer anticholinergic effects and lacks significant antiadrenergic and antiserotonergic properties, which may benefit sensitive patient populations .

Clinical Applications

This compound is primarily indicated for:

  • Major Depressive Disorder : It is effective in treating depression with a lower incidence of side effects compared to other tricyclic antidepressants .
  • Chronic Neuropathic Pain : There is emerging evidence supporting its use in managing chronic pain conditions due to its analgesic properties .
  • Psychiatric Disorders : Some studies suggest potential applications in treating anxiety disorders and certain psychotic conditions.

A. Efficacy in Depression

A comparative study showed that this compound was as effective as amitriptyline in controlling depressive symptoms, suggesting its viability as a treatment option for major depressive disorder . Additionally, dibenzepin was found to have a favorable side effect profile compared to traditional tricyclic antidepressants.

B. Cardiac Electrophysiological Effects

Research has explored the effects of dibenzepin on cardiac electrophysiology. In vitro studies indicated that dibenzepin could block calcium currents in isolated rat ventricular myocytes, which may have implications for understanding its cardiac safety profile .

C. Neuroprotective Effects

Studies involving animal models have demonstrated that this compound can decrease oxygen uptake in the rat brain, potentially affecting mitochondrial function and neuroprotection. These findings warrant further investigation into its neuroprotective properties and implications for neurological disorders.

D. Overdose Cases

Case reports highlight the risks associated with overdosing on this compound, including severe complications such as pulmonary edema. One case involved a patient who developed pulmonary edema after ingesting a high dose of the drug, emphasizing the need for careful monitoring during treatment .

Comparative Analysis with Other Tricyclic Antidepressants

The following table summarizes key characteristics of this compound compared to other tricyclic antidepressants:

Compound NameMechanism of ActionSide EffectsUnique Features
DibenzepinNorepinephrine reuptake inhibitorFewer anticholinergic effectsMinimal antiadrenergic/antiserotonergic effects
ImipramineNorepinephrine and serotonin reuptake inhibitorSedation, anticholinergic effectsMore pronounced anticholinergic effects
AmitriptylineNorepinephrine and serotonin reuptake inhibitorSedation, weight gainStronger sedative properties
NortriptylineNorepinephrine reuptake inhibitorFewer side effects than amitriptylineLess sedation compared to amitriptyline
DesipramineNorepinephrine reuptake inhibitorCardiac toxicityLess sedative effect

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique among tricyclic antidepressants due to its selective norepinephrine reuptake inhibition and potent antihistamine properties. It has fewer side effects compared to other TCAs, making it a valuable option for patients who may not tolerate other antidepressants well .

Actividad Biológica

Dibenzepin hydrochloride, a tricyclic antidepressant (TCA), primarily functions as a selective norepinephrine reuptake inhibitor (NRI). It is known for its unique pharmacological profile, which differentiates it from other TCAs. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, side effects, and relevant research findings.

This compound predominantly inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. Unlike many other TCAs, dibenzepin exhibits minimal effects on serotonin and dopamine transporters. Its pharmacological profile includes:

  • Norepinephrine Reuptake Inhibition : Enhances noradrenergic neurotransmission.
  • Histamine Receptor Antagonism : Strong binding to histamine H1 receptors contributes to its sedative effects.
  • Minimal Anticholinergic Effects : This reduces the likelihood of common side effects associated with other TCAs.

Pharmacokinetics

This compound is characterized by the following pharmacokinetic properties:

PropertyValue
Bioavailability25%
Protein Binding80%
MetabolismHepatic
Elimination Half-life5 hours
ExcretionUrine (80%), feces (20%)

These properties indicate that dibenzepin is well-absorbed and extensively bound to plasma proteins, which may influence its therapeutic efficacy and side effect profile .

Therapeutic Applications

This compound is primarily used in the treatment of major depressive disorder. Its unique mechanism allows it to serve as an effective alternative for patients who may not respond well to conventional antidepressants. Additionally, research has indicated potential applications in other areas:

  • Cardiology : Studies have explored dibenzepin's effects on cardiac electrophysiology, suggesting a role in managing certain cardiac conditions.
  • Neurology : Research indicates that dibenzepin may decrease oxygen uptake in the brain and uncouple mitochondrial oxidative phosphorylation, potentially affecting brain function.
  • Immunology : The compound has been investigated for anti-inflammatory properties in various models.

Side Effects and Safety Profile

While dibenzepin is generally well-tolerated, it may cause side effects similar to those associated with other TCAs. Common adverse effects include:

  • Dry mouth
  • Constipation
  • Dizziness
  • Drowsiness

Severe side effects can include allergic reactions and potential cardiac toxicity at high doses. Its safety profile is enhanced by its negligible anticholinergic effects compared to traditional TCAs .

Case Studies and Research Findings

Several studies have examined the efficacy and safety of this compound:

  • Comparative Trials : A double-blind study comparing dibenzepin with other antidepressants found no significant difference in the speed of therapeutic effect among the tested medications.
  • Neuroprotective Effects : Animal studies have demonstrated that dibenzepin administration resulted in decreased oxygen uptake in rat brains, indicating possible neuroprotective mechanisms that warrant further investigation.
  • Cardiac Electrophysiology Studies : Research involving standard cardiac electrophysiological methods has shown that dibenzepin can influence cardiac function, suggesting a dual role in both psychiatric and cardiovascular health.

Propiedades

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZIQRLRMWPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048421
Record name Dibenzepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-80-0
Record name Dibenzepine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzepin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzepin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzepin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZEPIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLN0273S4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzepin hydrochloride
Reactant of Route 2
Reactant of Route 2
Dibenzepin hydrochloride
Reactant of Route 3
Reactant of Route 3
Dibenzepin hydrochloride
Reactant of Route 4
Reactant of Route 4
Dibenzepin hydrochloride
Reactant of Route 5
Reactant of Route 5
Dibenzepin hydrochloride
Reactant of Route 6
Reactant of Route 6
Dibenzepin hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of dibenzepin hydrochloride and its effects on brain activity?

A1: this compound is a tricyclic antidepressant, but its precise mechanism of action remains unclear. Research suggests that it acts as an uncoupler of oxidative phosphorylation in brain mitochondria [, ]. This means it disrupts the process by which cells generate energy, leading to decreased oxygen and glucose uptake in the brain [, ]. Furthermore, this compound was found to significantly inhibit oxygen uptake in rat brain slices, especially in the absence of calcium or in the presence of excess potassium []. This suggests that this compound may interfere with ion channels and calcium homeostasis within brain cells.

Q2: Are there any known cases of toxicity associated with this compound?

A2: Yes, this compound overdose can lead to serious complications. There is a reported case of a patient developing pulmonary edema after ingesting a large dose of this compound []. While the exact mechanism is unknown, it's suggested that the drug might depress left ventricular function, contributing to the pulmonary edema [].

Q3: What is the chemical structure of this compound?

A4: this compound is the hydrochloride salt form of dibenzepin, a tricyclic compound with the chemical name 10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one []. Unfortunately, the provided abstracts do not include the molecular formula, weight, or spectroscopic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.